molecular formula C11H16FN3O4 B11713472 4-amino-1-[(2R,3R,4S,5R)-5-ethyl-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one

4-amino-1-[(2R,3R,4S,5R)-5-ethyl-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one

Cat. No.: B11713472
M. Wt: 273.26 g/mol
InChI Key: WRHBWEWELIFEKF-TURQNECASA-N
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Description

4-amino-1-[(2R,3R,4S,5R)-5-ethyl-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a pyrimidine base attached to a modified sugar moiety. The presence of fluorine and hydroxyl groups in its structure imparts distinct chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3R,4S,5R)-5-ethyl-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidine base: This is achieved through the condensation of appropriate amines and carbonyl compounds under controlled conditions.

    Attachment of the sugar moiety: The modified sugar is synthesized separately and then attached to the pyrimidine base through glycosylation reactions.

    Introduction of functional groups: Fluorination and hydroxylation are carried out using specific reagents and catalysts to achieve the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or continuous flow reactors: These are used to control the reaction parameters precisely.

    Purification techniques: Methods such as crystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3R,4S,5R)-5-ethyl-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the pyrimidine ring into a dihydropyrimidine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation products: Ketones, aldehydes.

    Reduction products: Dihydropyrimidines, de-fluorinated compounds.

    Substitution products: Various nucleoside analogs with different functional groups.

Scientific Research Applications

4-amino-1-[(2R,3R,4S,5R)-5-ethyl-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Medicine: Investigated for its therapeutic potential in treating viral infections and certain types of cancer.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3R,4S,5R)-5-ethyl-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase, thereby inhibiting their activity and preventing the replication of viral or cancerous cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-amino-1-[(2R,3R,4S,5R)-5-ethyl-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C11H16FN3O4

Molecular Weight

273.26 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-5-ethyl-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C11H16FN3O4/c1-2-11(5-16)8(17)7(12)9(19-11)15-4-3-6(13)14-10(15)18/h3-4,7-9,16-17H,2,5H2,1H3,(H2,13,14,18)/t7-,8-,9-,11-/m1/s1

InChI Key

WRHBWEWELIFEKF-TURQNECASA-N

Isomeric SMILES

CC[C@]1([C@@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)F)O)CO

Canonical SMILES

CCC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)O)CO

Origin of Product

United States

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